molecular formula C22H29N3O3 B2569277 2-(4-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide CAS No. 1049475-38-8

2-(4-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide

Cat. No. B2569277
CAS RN: 1049475-38-8
M. Wt: 383.492
InChI Key: AUIBOPCKEXSWFF-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide, also known as MPAPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MPAPA belongs to the class of piperazine derivatives and has been studied for its ability to modulate various physiological and biochemical processes. In

Scientific Research Applications

1. Role in Obesity and Diabetes Treatment

Research has explored compounds related to 2-(4-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide in the search for treatments for obesity and type 2 diabetes. Studies have identified certain derivatives that exhibit potent agonistic activity against the β3-adrenergic receptor, with potential implications for treating these metabolic disorders. These compounds also showed significant hypoglycemic activity in a rodent model of diabetes (Maruyama et al., 2012).

2. Polymer Synthesis for Pharmacological Application

Another area of interest is the synthesis of polymers for pharmacological applications. Derivatives of 4-methoxyphenylacetic acid, a related compound, have been synthesized and evaluated for potential use as polymers with pharmacological activity, suggesting a route for developing novel drug delivery systems or pharmacologically active materials (Román & Gallardo, 1992).

3. Development of Anticonvulsant Agents

Research into anticonvulsant activities of similar compounds has been conducted. This includes the investigation of various derivatives for their potential in treating epilepsy, with some showing significant activity in seizure protection models. The structural modifications in these compounds provide insights into the development of new antiepileptic agents (Salomé et al., 2010).

4. Inhibitors for Protein Tyrosine Phosphatase 1B

Some derivatives have been evaluated for their inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in the regulation of insulin and leptin signaling. These compounds have shown promise in the context of treating diseases like diabetes and obesity, aligning with the need for new therapeutic agents in these areas (Saxena et al., 2009).

5. Exploration as Antidepressant and Anxiolytic Agents

Studies have also explored related compounds for their potential as antidepressant and anxiolytic agents. The pharmacological profile of certain derivatives demonstrates potential in improving mood and cognitive performance, pointing towards their application in treating mood disorders (Dekeyne et al., 2012).

6. Anticancer, Anti-Inflammatory, and Analgesic Activities

Some derivatives have been developed and assessed for their potential as anticancer, anti-inflammatory, and analgesic agents. This includes the synthesis of novel series of derivatives, which revealed that certain compounds with specific structural features exhibit these activities, suggesting their utility in various therapeutic contexts (Rani et al., 2014).

properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3/c1-27-20-8-10-21(11-9-20)28-18-22(26)23-12-5-13-24-14-16-25(17-15-24)19-6-3-2-4-7-19/h2-4,6-11H,5,12-18H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIBOPCKEXSWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide

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